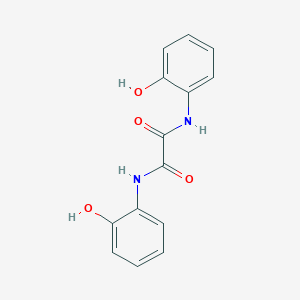

N,N'-bis(2-hydroxyphenyl)ethanediamide

Übersicht

Beschreibung

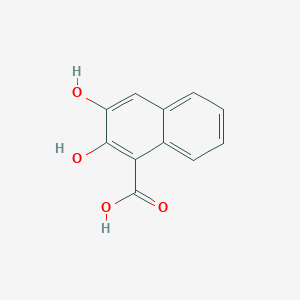

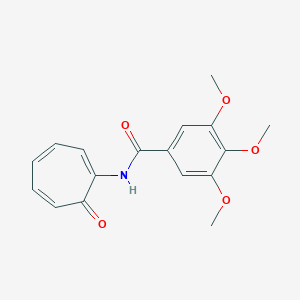

N,N'-bis(2-hydroxyphenyl)ethanediamide and its derivatives are a class of compounds that have been extensively studied due to their diverse applications, including their use as ionophores, antimicrobial agents, and in the synthesis of various complexes. These compounds are characterized by the presence of hydroxyphenyl groups attached to an ethanediamide backbone, which can participate in various chemical reactions and form stable complexes with metals .

Synthesis Analysis

The synthesis of N,N'-bis(2-hydroxyphenyl)ethanediamide derivatives often involves the reaction of diamines with aldehydes or ketones to form Schiff bases. For example, the synthesis of a Schiff base derived from 2,6-pyridinediamine involved the reaction with hydroxy-3-methoxybenzaldehyde . Another derivative was synthesized from 1,2-diaminoethane and 1-chloro-2-nitrobenzene, followed by reduction . These synthetic routes typically employ common reagents and conditions, such as the use of sodium carbonate or zinc dust as reducing agents.

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography has revealed details about the stereochemistry and hydrogen bonding patterns in these molecules. For instance, the co-crystallization of stereoisomers of a related compound showed different conformations, such as Z-shaped and extended forms, stabilized by O-H...O hydrogen bonds . The Schiff base derived from 2,6-pyridinediamine was found to exist predominantly in the enolimine tautomeric form in both solid state and solution .

Chemical Reactions Analysis

N,N'-bis(2-hydroxyphenyl)ethanediamide derivatives can participate in various chemical reactions, including complexation with metal ions. These compounds have been used as ligands to form stable metal complexes, such as with cobalt(III) and technetium(V) . The ability to form complexes is attributed to the presence of donor atoms in the ligand that can coordinate to the metal center. Additionally, the pH and temperature-dependent hydrolyses of these complexes have been studied, providing insights into their stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-bis(2-hydroxyphenyl)ethanediamide derivatives are influenced by their molecular structure. The presence of hydroxy groups contributes to their solubility and potential for hydrogen bonding. Schiff bases derived from these compounds have been shown to exhibit antimicrobial activity, with some derivatives displaying significant activity against various bacterial strains . The electronic properties, such as HOMO and LUMO levels, have been calculated using density functional theory, which helps in understanding their reactivity and potential applications in electronic devices .

Wissenschaftliche Forschungsanwendungen

Application Summary

“N,N’-bis(2-hydroxyphenyl)ethanediamide” is used as a chelating agent . Chelating agents are substances whose molecules can form several bonds to a single metal ion, making them useful in many chemical reactions.

Method of Application

The proton association and metal complex formation constants of “N,N’-bis(2-hydroxyphenyl)ethanediamide” have been determined using potentiometric and spectrophotometric techniques .

Results and Outcomes

The ligand is highly selective for the trivalent metal ion Fe III. The formation constant for the Fe III –H 4 hedda complex [log KFeL = 40.1 at 25 °C and I = 0.10 mol dm –3 (KNO 3 )] is one of the highest reported so far for any 1 : 1 complex involving a multidentate ligand . Binding to the divalent metal ions Mg II, Ca II, Mn II, Co II, Ni II, Cu II, Zn II, Cd II and Pb II, and to the trivalent metal ion Lu III, takes place in a stepwise manner .

Treatment of Iron Chlorosis in Agriculture

Application Summary

Iron chelates derived from ethylenediamine-N,N’-bis(2-hydroxyphenyl)acetic acids, such as “N,N’-bis(2-hydroxyphenyl)ethanediamide”, are used as fertilizers to treat iron chlorosis in plants . Iron chlorosis is a nutritional disorder in plants characterized by a significant decrease of chlorophyll in leaves, which reduces the yield and quality of many crops .

Method of Application

The chelating agents are applied to the soil to treat iron chlorosis . The presence of sulfonium groups in some of these chelating agents produces an increase in acidity that affects their protonation and stability constants .

Results and Outcomes

The efficacy of these chelating agents as iron fertilizers for soils above pH 7 has been studied . The pFe values suggest that these chelating agents could be effective in correcting iron chlorosis in plants .

Chemical Synthesis

Application Summary

“N,N’-bis(2-hydroxyphenyl)ethanediamide” is used in the synthesis of various chemical compounds . It can act as a precursor or an intermediate in the synthesis process .

Method of Application

The specific method of application can vary depending on the target compound being synthesized . It could involve reactions under specific conditions, use of catalysts, or other chemical synthesis techniques .

Results and Outcomes

The outcomes of the synthesis process would depend on the specific reactions involved . The synthesized compounds could have various applications in different fields such as pharmaceuticals, materials science, and more .

Safety And Hazards

Eigenschaften

IUPAC Name |

N,N'-bis(2-hydroxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLVOJWBZJWSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348633 | |

| Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2-hydroxyphenyl)ethanediamide | |

CAS RN |

19532-73-1 | |

| Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)